D-Glucose is classified as an aldohexose due to its six carbon atoms and the presence of an aldehyde group. It is commonly found in both free form and as part of larger carbohydrates such as starch and cellulose. In nature, D-Glucose can be sourced from the hydrolysis of polysaccharides like starch or glycogen, which are prevalent in many plants and animal tissues.
D-Glucose can be synthesized through several methods:
The Kiliani-Fischer synthesis is particularly notable for producing labeled forms of D-Glucose, such as D-Glucose-3-14C, which are used in metabolic studies. The process involves multiple steps, including the formation of cyanohydrins and subsequent hydrolysis to yield the desired sugar .
D-Glucose exists primarily in two cyclic forms: the pyranose (six-membered ring) and furanose (five-membered ring). The pyranose form is more stable and prevalent in solution.
The molecular weight of D-Glucose is approximately 180.18 g/mol. Its structure can be represented as follows:
D-Glucose participates in various biochemical reactions:
In glycolysis, D-Glucose undergoes phosphorylation by hexokinase to form glucose-6-phosphate, which is then further metabolized through a series of enzymatic reactions .
The mechanism by which D-Glucose acts primarily involves its role in cellular respiration:
The rate at which D-Glucose enters cells is influenced by insulin levels, which facilitate the uptake of glucose by muscle and adipose tissues.
D-Glucose exhibits reducing properties due to its aldehyde group, allowing it to participate in redox reactions. It can undergo fermentation to produce ethanol under anaerobic conditions.
D-Glucose has numerous applications across various fields:
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